molecular formula C17H25FN2O B5836785 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone

Cat. No.: B5836785
M. Wt: 292.4 g/mol
InChI Key: VIHLYWZPENUXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, also known as EFMB, is a chemical compound that has gained attention in scientific research for its potential use as a radiotracer in positron emission tomography (PET) imaging. EFMB has been found to bind to sigma-1 receptors, which are implicated in various physiological and pathological processes.

Mechanism of Action

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone binds to sigma-1 receptors, which are located in the endoplasmic reticulum and plasma membrane of cells. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. This compound has been found to modulate the activity of sigma-1 receptors, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding, and the modulation of lipid metabolism. This compound has also been found to have anti-inflammatory and neuroprotective effects in preclinical studies.

Advantages and Limitations for Lab Experiments

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has several advantages for lab experiments, including its high affinity and selectivity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential for use in PET imaging. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.

Future Directions

There are several future directions for research on 1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its role in various physiological and pathological processes. This compound may also be useful in the development of new PET imaging agents for the diagnosis and monitoring of various diseases.

Synthesis Methods

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-methylphenylacetic acid with piperazine and ethyl chloroformate to form 4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenylacetic acid ethyl ester. This intermediate is then reacted with 1-chlorobutan-1-one in the presence of a base to form this compound.

Scientific Research Applications

1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-butanone has been studied as a potential radiotracer for PET imaging of sigma-1 receptors in various organs and tissues, including the brain, heart, and lungs. PET imaging with this compound has been found to be useful in the diagnosis and monitoring of various diseases, such as cancer, heart disease, and neurological disorders. This compound has also been used in preclinical studies to investigate the role of sigma-1 receptors in various physiological and pathological processes.

Properties

IUPAC Name

1-[4-(4-ethylpiperazin-1-yl)-5-fluoro-2-methylphenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O/c1-4-6-17(21)14-12-15(18)16(11-13(14)3)20-9-7-19(5-2)8-10-20/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHLYWZPENUXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1C)N2CCN(CC2)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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